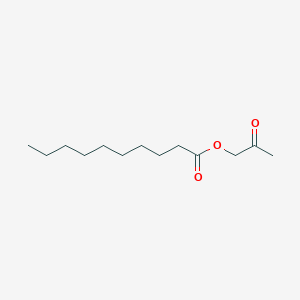

2-Oxopropyl decanoate

Description

Significance of Aliphatic Esters and Ketones as Functionalities in Organic and Bioorganic Chemistry

Aliphatic esters are widespread in nature, contributing to the natural fragrances of fruits and flowers. pressbooks.pub In organic chemistry, they are versatile compounds used as solvents and are crucial intermediates in the synthesis of more complex molecules. solubilityofthings.comlibretexts.org Their relatively low reactivity makes them stable under many conditions, yet they are susceptible to hydrolysis and other transformations, allowing for their conversion into carboxylic acids, alcohols, and amides. libretexts.org

Ketones are characterized by a carbonyl group bonded to two carbon atoms and are fundamental in both industrial and biological chemistry. ebsco.comwikipedia.org They serve as important solvents and are precursors in the production of polymers and pharmaceuticals. wikipedia.org In bioorganic chemistry, the ketone functional group is present in numerous biologically important molecules, including sugars (ketoses) and steroids like testosterone (B1683101). wikipedia.orgnptel.ac.in The polarity of the carbonyl group in ketones dictates their reactivity, making them susceptible to nucleophilic addition and other reactions. ebsco.com

Structural Classification and Nomenclature of Keto-Esters, with Specific Reference to 2-Oxopropyl Decanoate (B1226879)

Keto-esters are classified based on the relative positions of the ketone and ester functionalities. For instance, α-keto esters have the ketone group at the carbon adjacent (alpha) to the ester's carbonyl group, while β-keto esters have the ketone at the beta position. mcat-review.org

According to IUPAC nomenclature, the name of an ester is derived from the parent carboxylic acid and the alcohol from which it is formed. The alkyl group from the alcohol is named first, followed by the name of the carboxylate, with the "-oic acid" suffix of the acid changed to "-oate". libretexts.org When a ketone group is present and is not the principal functional group, it is indicated by the prefix "oxo-". libretexts.orgyoutube.com

2-Oxopropyl decanoate is systematically named as the decanoate ester of 2-oxopropan-1-ol. The "decanoate" part indicates an ester derived from decanoic acid, a ten-carbon carboxylic acid. The "2-oxopropyl" part specifies the alcohol component, which is a three-carbon chain (propyl) with a ketone group (=O) at the second carbon.

Historical Context and Evolution of Research on Short-Chain Keto-Esters and Long-Chain Fatty Acid Derivatives

The study of keto-esters has a rich history, with early research focusing on their synthesis and reactivity. The acetoacetic ester synthesis, a classic reaction for forming new ketones, utilizes a β-keto ester, ethyl acetoacetate. mcat-review.org This reaction highlights the synthetic utility of the acidic α-hydrogen located between the two carbonyl groups of β-keto esters. mcat-review.org

Research into long-chain fatty acid derivatives has been driven by their biological significance. Fatty acids are fundamental components of lipids, and their esterified forms, such as triglycerides, are the primary energy storage molecules in animals. More recently, the study of fatty acid esters has expanded to include their roles in cellular signaling and as potential therapeutic agents. For instance, decanoate esters of various steroids have been studied for their pharmacological effects. diva-portal.orgresearchgate.net

The development of exogenous ketone esters for inducing a state of ketosis is a more recent area of research. ketone.com These compounds, often esters of β-hydroxybutyrate, are being investigated for applications ranging from enhancing athletic performance to potential therapeutic uses in various health conditions. ketone.comfrontiersin.orgnih.gov This field underscores the evolving interest in the physiological effects of specific keto-ester structures.

Current Research Frontiers and Emerging Interests in Decanoate-Based Esters

Current research on decanoate-based esters is diverse. In pharmacology, long-chain esters like nandrolone (B1676933) decanoate and testosterone decanoate are studied for their depot effect, where the slow release of the active drug from the ester form allows for less frequent administration. cambridge.orgnih.gov Studies have investigated the specific somatic and behavioral effects of different decanoate esters of anabolic-androgenic steroids. diva-portal.orgresearchgate.net

In the field of materials science, esters of long-chain fatty acids are used as plasticizers and lubricants. wikipedia.org There is also growing interest in the synthesis and application of novel keto-esters for a variety of purposes, including as flavor precursors and in the development of new synthetic methodologies. nih.govdatapdf.com The synthesis of complex molecules often relies on the unique reactivity of keto-esters as building blocks. nih.gov Furthermore, the study of ketone esters continues to expand, with new molecules being designed and synthesized to explore their potential in various scientific and therapeutic areas. frontiersin.org

Properties

CAS No. |

88357-28-2 |

|---|---|

Molecular Formula |

C13H24O3 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

2-oxopropyl decanoate |

InChI |

InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-13(15)16-11-12(2)14/h3-11H2,1-2H3 |

InChI Key |

XKHMLFXNHNEDMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxopropyl Decanoate and Its Structural Analogues

Chemoenzymatic Synthesis Routes and Biocatalysis

Chemoenzymatic strategies offer mild reaction conditions and high selectivity, making them attractive alternatives to conventional synthesis. Biocatalysis, particularly through the use of lipases and other enzymes, plays a central role in these routes.

Lipase-Catalyzed Esterification of Decanoic Acid with Propanone Derivatives

The primary chemoenzymatic route to 2-oxopropyl decanoate (B1226879) is the direct esterification of decanoic acid with a suitable propanone derivative, specifically 1-hydroxy-2-propanone (acetol). Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the catalysts of choice for this reaction. In non-aqueous or low-water environments, lipases can effectively catalyze the formation of ester bonds, reversing their natural hydrolytic function. scielo.brmdpi.cominchem.org The reaction involves the condensation of the carboxylic acid and the alcohol, with the removal of water shifting the equilibrium towards ester production. akjournals.com

While direct enzymatic synthesis of 2-oxopropyl decanoate is not extensively documented, the principles are well-established through numerous studies on lipase-catalyzed esterification of decanoic acid with other alcohols, such as glycerol, and the esterification of other secondary alcohols. researchgate.netassets-servd.hostmdpi.com The reaction proceeds via a Ping-Pong Bi-Bi mechanism, involving the formation of a covalent acyl-enzyme intermediate. mdpi.com

Enzyme Selection and Immobilization Strategies for Enhanced Catalysis

The choice of lipase (B570770) is critical for achieving high efficiency and selectivity. Lipases from various microbial sources are commercially available and have been extensively studied for ester synthesis. While Lipase B from Candida antarctica (CALB), often in its immobilized form as Novozym 435, is a widely used and highly effective catalyst for a broad range of substrates including secondary alcohols, other lipases may exhibit superior performance for specific transformations. almacgroup.comacs.org A panel of novel lipases has demonstrated better activity and selectivity than CALB for certain challenging secondary alcohols. almacgroup.com Lipases from Rhizomucor miehei (Lipozyme RM IM), Thermomyces lanuginosus (Lipozyme TL IM), and Pseudomonas cepacia are also potent catalysts for esterification. nih.govgoogle.com

Adsorption: Binding the enzyme to a solid support, such as hydrophobic resins (e.g., octyl-silica) or porous polymers. georgiasouthern.edu

Covalent Binding: Forming stable chemical bonds between the enzyme and a functionalized support.

Entrapment: Physically confining the enzyme within a polymeric matrix, such as polyvinyl alcohol (PVA) gel particles. mdpi.com

Immobilization can improve an enzyme's stability in organic solvents and at higher temperatures, which are often required for ester synthesis. akjournals.commdpi.com

Table 1: Selected Lipases for Ester Synthesis and Their Characteristics

| Lipase Source | Common Commercial Name | Optimal Temperature Range | Key Characteristics |

|---|---|---|---|

| Candida antarctica Lipase B | Novozym 435 | 40-90°C | High versatility, good thermal stability, widely used for primary and secondary alcohols. almacgroup.comacs.orggoogle.com |

| Rhizomucor miehei | Lipozyme RM IM | 30-60°C | Immobilized on an ion-exchange resin, shows high activity in non-aqueous media. nih.govgoogle.com |

| Thermomyces lanuginosus | Lipozyme TL IM | 40-70°C | Known for its thermostability and effectiveness in interesterification and ester synthesis. google.com |

| Pseudomonas fluorescens | Amano P-30 | 45-50°C | Effective for kinetic resolution of alcohols via hydrolysis of their esters. orgsyn.org |

Optimization of Reaction Conditions for Yield and Selectivity in Aqueous and Non-Aqueous Media

To maximize the yield and selectivity of the lipase-catalyzed synthesis of this compound, several reaction parameters must be optimized.

Solvent Medium: Non-aqueous media are generally preferred to shift the reaction equilibrium towards synthesis by minimizing water-dependent side reactions. akjournals.com The choice of organic solvent is crucial; hydrophobicity, often measured by the log P value, can significantly affect enzyme activity. akjournals.com Solvents like ethyl methyl ketone and chloroform (B151607) have been found to be effective. scielo.brnih.gov Solvent-free systems are also highly effective and are considered a greener alternative, eliminating the need for solvent removal. scielo.brmdpi.com

Water Activity (a_w): While an excess of water promotes hydrolysis, a minimal amount is essential for maintaining the enzyme's catalytically active conformation. mdpi.comakjournals.com Controlling water activity, for instance by using molecular sieves or performing the reaction under vacuum, is a key optimization strategy.

Temperature: Lipases are typically active in a range of 30-70°C. mdpi.comresearchgate.net Higher temperatures can increase reaction rates but may also lead to enzyme denaturation if the enzyme's thermal stability limit is exceeded.

Substrate Molar Ratio: The ratio of decanoic acid to the alcohol (acetol) can influence the reaction rate and final conversion. An excess of one substrate may be used to drive the reaction forward, but can also lead to enzyme inhibition in some cases. mdpi.comresearchgate.net

Enzyme Concentration: Increasing the biocatalyst loading generally increases the initial reaction rate. However, after a certain point, the increase in conversion may not be proportional to the amount of enzyme added, making it a critical parameter for cost optimization. mdpi.comresearchgate.net

Table 2: General Optimization Parameters for Lipase-Catalyzed Esterification

| Parameter | General Optimum Range/Condition | Rationale |

|---|---|---|

| Medium | Non-aqueous (e.g., hexane, toluene) or Solvent-Free | Shifts equilibrium towards ester synthesis, improves substrate solubility. scielo.brakjournals.com |

| Water Content | Low / controlled (e.g., using molecular sieves) | Prevents hydrolysis while maintaining enzyme activity. akjournals.com |

| Temperature | 40-70 °C | Balances reaction rate and enzyme stability. mdpi.comresearchgate.net |

| Substrate Ratio | Varies (e.g., 1:1 to 1:5 acid:alcohol) | Drives equilibrium; must be optimized to avoid inhibition. mdpi.comresearchgate.net |

| Enzyme Loading | 1-10% (w/w of substrates) | Affects reaction rate; optimized for cost-effectiveness. mdpi.com |

Biotransformation Pathways for Ketone Formation in Related Esters

The formation of a ketone moiety within an ester via biotransformation can be conceptualized through multi-step enzymatic pathways. Direct oxidation of an ester is uncommon; a more plausible route involves the enzymatic modification of a precursor molecule. For this compound, a likely pathway begins with an ester of decanoic acid and a secondary alcohol, such as 2-hydroxypropyl decanoate.

The biotransformation would proceed in two main steps:

Enzymatic Hydrolysis: A lipase or esterase first hydrolyzes the precursor ester (2-hydroxypropyl decanoate) to yield decanoic acid and the corresponding secondary alcohol (1,2-propanediol). In vivo, aliphatic esters are readily hydrolyzed to their corresponding alcohols. inchem.org

Enzymatic Oxidation: The liberated secondary alcohol is then oxidized to the corresponding ketone. This step is catalyzed by oxidoreductases, specifically alcohol dehydrogenases (ADHs) or alcohol oxidases. mdpi.comacsgcipr.orgresearchgate.net ADHs are NAD(P)+ dependent enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. mdpi.comnih.gov Alcohol oxidases use molecular oxygen as the oxidant, producing hydrogen peroxide as a byproduct, which may need to be removed by catalase to prevent enzyme deactivation. acsgcipr.org

This sequential cascade, combining a hydrolase and an oxidoreductase, represents a viable biotransformation route for converting a secondary alcohol ester into a keto-ester.

Stereoselective Enzymatic Approaches for Chiral Keto-Ester Synthesis

While this compound is an achiral molecule, stereoselective enzymatic methods are crucial for synthesizing its chiral structural analogues, which possess stereocenters. Chiral keto-esters are valuable building blocks in organic synthesis. The primary enzymatic approach for their synthesis involves the kinetic resolution of a racemic precursor.

A common strategy is the enantioselective oxidation of a racemic secondary hydroxy-ester . This process utilizes an alcohol dehydrogenase (ADH) or a ketoreductase (KRED), which often exhibit high enantioselectivity. mdpi.comfrontiersin.org

In this scenario, starting with a racemic mixture of (R)- and (S)-2-hydroxypropyl decanoate, a stereoselective ADH would preferentially oxidize one enantiomer (e.g., the S-enantiomer) into the corresponding keto-ester (this compound). The other enantiomer (the R-enantiomer) would remain largely unreacted. The reaction is stopped at approximately 50% conversion, yielding a mixture of the keto-ester and the enantiomerically enriched (R)-2-hydroxypropyl decanoate, which can then be separated.

Conversely, the asymmetric reduction of prochiral keto-esters using KREDs is a well-established method to produce chiral hydroxy-esters with high optical purity. mdpi.comnih.govnih.gov Many of these enzymes can catalyze the reverse oxidation reaction, making them suitable for the kinetic resolution described above.

Conventional Organic Synthesis Approaches

Traditional organic synthesis provides robust and scalable methods for producing this compound. These routes typically involve esterification followed by oxidation, or direct acylation reactions.

One of the most straightforward methods involves a two-step sequence:

Esterification: Decanoic acid is first esterified with a suitable diol containing a secondary hydroxyl group, such as 1,2-propanediol. This can be achieved through standard methods like Fischer esterification using an acid catalyst.

Oxidation: The resulting 2-hydroxypropyl decanoate is then selectively oxidized to the target ketone. Pyridinium chlorochromate (PCC) is a widely used reagent for the mild oxidation of secondary alcohols to ketones without over-oxidation or affecting the ester group. georgiasouthern.eduvanderbilt.edumasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane.

An alternative and more direct approach is the acylation of 1-hydroxy-2-propanone (acetol) . In this method, an activated derivative of decanoic acid, such as decanoyl chloride, is reacted with acetol. semanticscholar.orgsciencemadness.org The reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HCl byproduct. This method directly forms the desired keto-ester bond in a single step. Other coupling agents, such as 1,3-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), can also be used to facilitate the esterification between decanoic acid and acetol. acs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Decanoic acid |

| 1-Hydroxy-2-propanone (Acetol) |

| 2-Hydroxypropyl decanoate |

| 1,2-Propanediol |

| Pyridinium chlorochromate (PCC) |

| Decanoyl chloride |

| 1,3-Dicyclohexylcarbodiimide (DCC) |

| 4-(Dimethylamino)pyridine (DMAP) |

| Glycerol |

| 1,3-Dicaprin |

| Palmitic acid |

| Lactic acid |

| (R)- and (S)-2-Hydroxypropyl decanoate |

| Ethyl methyl ketone |

| Chloroform |

| Dichloromethane |

| Candida antarctica Lipase B (CALB) |

| Rhizomucor miehei Lipase |

| Thermomyces lanuginosus Lipase |

| Pseudomonas fluorescens Lipase |

Direct Esterification of Decanoic Acid with Acetol or its Derivatives

The most direct route to this compound is the esterification of decanoic acid with acetol (1-hydroxy-2-propanone). This transformation can be achieved through several established protocols, each with distinct advantages concerning reaction conditions and substrate compatibility.

Standard methods like Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are feasible. However, the presence of the ketone functionality in acetol might lead to side reactions under harsh acidic conditions.

Milder, more contemporary methods are often preferred for functionalized substrates. tandfonline.com The Yamaguchi esterification, for instance, is a powerful technique for creating esters from sterically hindered or sensitive alcohols and carboxylic acids. organic-chemistry.org This method involves the formation of a mixed anhydride (B1165640) from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride, which then reacts with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Another common approach is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) or a similar carbodiimide (B86325) coupling agent, also in the presence of DMAP, to facilitate the reaction at room temperature.

Enzymatic catalysis offers a green alternative for ester synthesis. Lipases, such as Candida antarctica lipase B (CALB), have been successfully used for the direct esterification of decanoic acid. researchgate.net These enzymatic methods are highly chemoselective and operate under mild, often solvent-free conditions, which is ideal for preserving the integrity of the ketone group in the acetol moiety. researchgate.netgoogle.com

The table below summarizes various direct esterification approaches.

| Method | Reagents/Catalyst | Key Features | Applicability |

| Fischer-Speier | Decanoic Acid, Acetol, H₂SO₄ (cat.) | Simple, inexpensive reagents; requires heating and water removal. | Suitable for robust substrates; potential for side reactions with sensitive ketones. |

| Yamaguchi Esterification | Decanoic Acid, 2,4,6-Trichlorobenzoyl Chloride, Et₃N; then Acetol, DMAP | Mild conditions; effective for sensitive or sterically hindered substrates. organic-chemistry.org | High-yielding for complex and functionalized esters. organic-chemistry.org |

| Steglich Esterification | Decanoic Acid, Acetol, DCC, DMAP (cat.) | Room temperature reaction; high yields. | Widely used for sensitive molecules, but produces urea (B33335) byproduct. |

| Enzymatic Catalysis | Decanoic Acid, Acetol, Immobilized Lipase (e.g., CALB) | Extremely mild, solvent-free conditions; high chemoselectivity. researchgate.netgoogle.com | Environmentally friendly; ideal for preventing side reactions. researchgate.net |

Oxidation Reactions for Introducing the Ketone Moiety in Propyl Decanoate Scaffolds

A conceptually alternative pathway to this compound involves the selective oxidation of the C2 position of a propyl decanoate precursor. This approach is synthetically challenging due to the chemical inertness of unactivated C-H bonds on an alkyl chain. Direct, selective oxidation of a specific methylene (B1212753) group in the presence of an ester function without affecting other parts of the molecule requires highly specialized reagents and conditions.

Standard oxidizing agents, such as those based on chromium (e.g., CrO₃) or manganese (e.g., KMnO₄), typically lack the required regioselectivity and can lead to over-oxidation or cleavage of the ester bond. ambeed.com Modern catalytic systems for C-H oxidation are an area of active research, but their application to a simple substrate like propyl decanoate for selective ketogenesis at the C2 position is not a commonly reported transformation.

Therefore, while this route is theoretically possible, it is not considered a practical or efficient method for the synthesis of this compound compared to the direct coupling of pre-functionalized building blocks. The difficulty lies in achieving the necessary regioselectivity to target the specific methylene group on the propyl chain while leaving the rest of the molecule intact.

Synthesis of 2-Oxopropyl Derivatives via Phosphonate-Based Reagents

Phosphonate-based reagents provide powerful and versatile methods for carbon-carbon bond formation and are instrumental in the synthesis of various carbonyl compounds, including β-keto esters and their structural analogues like β-keto phosphonates.

Seyferth–Gilbert Homologation and Related Reactions

The Seyferth–Gilbert homologation is a well-known reaction that converts aldehydes or ketones into alkynes using dimethyl (diazomethyl)phosphonate, also known as the Seyferth-Gilbert reagent. wikipedia.orgwordpress.com The reaction proceeds via deprotonation of the reagent, addition to the carbonyl compound, and subsequent elimination to yield an alkyne with one additional carbon. wikipedia.orgwordpress.com

A significant modification of this reaction, known as the Ohira-Bestmann modification, employs dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent). wordpress.comorganic-chemistry.orgrsc.org This reagent is particularly useful because it can generate the active (diazomethyl)phosphonate anion under milder basic conditions (e.g., K₂CO₃ in methanol), making it compatible with base-sensitive substrates like enolizable aldehydes. wordpress.comorganic-chemistry.org

While the primary use of these reactions is alkyne synthesis, the underlying phosphonate (B1237965) chemistry is highly relevant to the synthesis of keto-functionalized structures. A related process, sometimes described as a phospha-Claisen or Corey-Kwiatkowski reaction, involves the acylation of a phosphonate carbanion with an ester. stackexchange.com In this approach, a deprotonated phosphonate (e.g., lithiated diethyl ethylphosphonate) attacks a carboxylic ester, such as methyl decanoate, to form a β-keto phosphonate. This product is a close structural analogue of this compound, where the ester oxygen is replaced by a phosphonate group.

Reaction Mechanisms and Scope of Diazo-Oxopropyl Phosphonates

The central reagent in this context is dimethyl or diethyl (1-diazo-2-oxopropyl)phosphonate, often called the Ohira-Bestmann reagent. enamine.net It is typically synthesized via a diazo-transfer reaction onto the corresponding β-keto phosphonate, using a sulfonyl azide (B81097) like 4-acetamidobenzenesulfonyl azide (p-ABSA). orgsyn.org

The key reaction mechanism of the Ohira-Bestmann reagent involves the base-catalyzed cleavage of the acetyl group. orgsyn.orgtandfonline.com In the presence of a base like potassium carbonate and an alcohol like methanol, the reagent undergoes methanolysis to generate a (diazomethyl)phosphonate anion in situ. tandfonline.comtandfonline.com This anion then reacts with an aldehyde or ketone. In the case of an aldehyde, the intermediate undergoes a 1,2-migration to form a terminal alkyne. wikipedia.orgenamine.net With ketones, the intermediate carbene can be trapped by an alcohol to yield enol ethers. enamine.netenamine.net

Beyond homologation, diazo-oxopropyl phosphonates are versatile building blocks for synthesizing nitrogen-containing heterocycles through 1,3-dipolar cycloaddition reactions. enamine.netorgsyn.org Furthermore, the precursor α-diazomethyl phosphonate can be directly acylated with activated carboxylic acids, such as N-acylbenzotriazoles, to produce a wide range of more complex α-diazo-β-keto phosphonates, demonstrating the broad scope of this chemistry. rsc.org

| Reaction | Reagents | Product Type | Mechanism Highlight |

| Seyferth-Gilbert Homologation | Aldehyde/Ketone, Dimethyl (diazomethyl)phosphonate, t-BuOK | Alkyne | Reaction of phosphonate anion with carbonyl, followed by elimination and 1,2-migration. wikipedia.orgwordpress.com |

| Ohira-Bestmann Modification | Aldehyde, Dimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃, MeOH | Alkyne | In situ generation of (diazomethyl)phosphonate anion under mild basic conditions. organic-chemistry.orgtandfonline.com |

| Corey-Kwiatkowski Condensation | Carboxylic Ester, Lithiated Phosphonate | β-Keto Phosphonate | Nucleophilic attack of phosphonate carbanion on the ester carbonyl group. stackexchange.com |

| Acylation of Diazo Compounds | Diazomethyl Phosphonate, N-Acylbenzotriazole, DBU | α-Diazo-β-keto Phosphonate | Direct acylation of the diazo compound anion with an activated acid derivative. rsc.org |

Multi-Step Synthetic Strategies for Complex Keto-Ester Analogues

The synthesis of more complex analogues of this compound, which may contain additional functional groups or chiral centers, typically relies on multi-step strategies. These approaches are built on the convergent synthesis of functionalized precursors that are later combined.

Preparation of Functionalized Alcohols and Carboxylic Acids as Precursors

The core principle of these multi-step syntheses is the separate preparation of an advanced carboxylic acid and an advanced alcohol, followed by their coupling via esterification. nih.gov This modular approach allows for the introduction of complexity and functionality in a controlled manner.

Functionalized Carboxylic Acids: A decanoic acid backbone can be modified in numerous ways. For example, α-keto acids can be prepared through the oxidation of α-hydroxy acids or alkenes. organic-chemistry.org γ-keto acids and esters can be synthesized through methods like the conjugate addition of nitroalkanes to unsaturated esters or photoredox-catalyzed reactions. organic-chemistry.org These functionalized acids then serve as the acyl donor in the final esterification step.

Functionalized Alcohols: Similarly, the three-carbon alcohol fragment can be synthesized with desired substitutions. For instance, chiral or substituted versions of acetol (1-hydroxy-2-propanone) can be prepared from commercially available starting materials like lactic acid or alaninals. The synthesis of complex polycyclic keto-esters often begins with the preparation of highly functionalized keto-ester precursors, which are then subjected to cyclization reactions. nih.govacs.org

Once the desired functionalized carboxylic acid and functionalized alcohol precursors are obtained, they are coupled using one of the reliable esterification methods described previously, such as the Yamaguchi or Steglich esterification, to yield the final complex keto-ester analogue. organic-chemistry.orgnih.gov

Mechanistic Investigations of Biochemical and Biological Interactions

Enzymatic Hydrolysis and Biotransformation Pathways of Keto-Esters

The transformation of 2-oxopropyl decanoate (B1226879) within biological systems is primarily governed by enzymatic activity. Esterases and lipases catalyze the hydrolysis of its ester bond, while various reductase enzymes can act on its ketone group.

Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are the primary classes of enzymes responsible for cleaving the ester bond in compounds like 2-oxopropyl decanoate. nih.gov These enzymes, belonging to the α/β-hydrolase fold superfamily, are distinguished by their substrate preferences: esterases typically favor water-soluble esters with short-chain carboxylic acids (less than 10 carbons), while lipases act on water-insoluble long-chain triacylglycerols. nih.govcsic.esnih.gov

The decanoate moiety (a C10 fatty acid chain) of this compound places it at an intermediate position, making it a potential substrate for both esterases and lipases, depending on the specific enzyme's structural characteristics. nih.govmdpi.com Research using p-nitrophenyl (pNP) esters, common model substrates for assaying hydrolase activity, shows varied enzyme specificity towards p-nitrophenyl decanoate (pNP-decanoate), a structural analogue.

For instance, some esterases exhibit a clear preference for shorter acyl chains and show reduced, though often still significant, activity towards C10 esters. plos.org Conversely, other studies have identified esterases with broad substrate specificity, showing high reactivity with pNP-decanoate. mdpi.comresearchgate.net An esterase designated Est4L, isolated from an oil-polluted mud flat, demonstrated its highest activity with pNP-decanoate. mdpi.com Similarly, esterases from saliva have been shown to hydrolyze p-NP-decanoate. frontiersin.org This suggests that the C10 chain of this compound is accessible to the active sites of various hydrolases.

The following table summarizes the substrate specificity of several characterized esterases towards decanoate esters, providing insight into the potential enzymatic hydrolysis of this compound.

Table 1: Substrate Specificity of Various Esterases Towards Decanoate Esters

| Enzyme/Source | Optimal Substrate (Chain Length) | Activity on Decanoate Ester (C10) | Reference |

|---|---|---|---|

| Est10 (Bovine Rumen) | p-Nitrophenyl butyrate (B1204436) (C4) | Active, but lower than on C4 | plos.org |

| RmEstA (Rhizomucor miehei) | p-Nitrophenyl hexanoate (B1226103) (C6) | Active (can hydrolyze up to C16) | nih.gov |

| RmEstB (Rhizomucor miehei) | p-Nitrophenyl acetate (B1210297) (C2) | Low activity | nih.gov |

| Est4L (Metagenomic Library) | p-Nitrophenyl decanoate (C10) | Highest activity | mdpi.com |

| Human Saliva Esterases | p-Nitrophenyl butyrate (C4) | Active | frontiersin.org |

| Thioesterase (Archaeoglobus fulgidus) | p-Nitrophenyl decanoate (C10) | Preferred substrate | researchgate.net |

The enzymatic hydrolysis of an ester is a reversible process influenced by both kinetic and thermodynamic factors. rsc.org The reaction typically follows a Michaelis-Menten kinetic model, characterized by the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, and the maximal reaction rate (Vmax). rsc.org

For ester hydrolysis, the general mechanism involves the formation of an acyl-enzyme intermediate, followed by the release of the alcohol moiety (in this case, acetol or 1-hydroxy-2-propanone) and subsequent hydrolysis of the intermediate to release the carboxylic acid (decanoic acid) and regenerate the free enzyme. rsc.org

Beyond hydrolysis of the ester bond, the ketone group of this compound is a target for other biocatalytic transformations, most notably bioreduction. A wide range of microorganisms, including yeasts, fungi, and bacteria, possess ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) capable of reducing prochiral ketones to their corresponding chiral alcohols, often with high stereoselectivity. abap.co.innih.govrsc.org

This enzymatic reduction transforms the 2-oxo group into a 2-hydroxy group, converting this compound into (R)- or (S)-2-hydroxypropyl decanoate. Such reactions are of significant interest for producing enantiopure compounds. nih.gov The process typically requires a cofactor, such as NADH or NADPH, which is regenerated in whole-cell systems through the metabolism of a co-substrate like glucose or isopropanol. nih.govthieme-connect.com

Studies on various α-keto esters and β-keto esters have demonstrated the efficacy of this transformation. abap.co.inijcmas.com For example, microorganisms like Pichia glucozyma and Aromatoleum aromaticum have been used for the asymmetric reduction of various keto-esters to produce chiral hydroxy esters and hydroxy acids. nih.govresearchgate.net Interestingly, a competition often exists between the desired ketoreduction and the hydrolysis of the ester bond by native esterases. researchgate.net The predominance of one reaction over the other can sometimes be controlled by modulating the reaction conditions, such as the concentration of the co-substrate. researchgate.net

Table 2: Examples of Biocatalysts for the Reduction of Keto-Esters

| Biocatalyst | Substrate Type | Product | Key Feature | Reference |

|---|---|---|---|---|

| Chlorella sorokiniana | Alpha-keto esters | (S)-alcohols | Stereoselectivity controlled by growth conditions | abap.co.in |

| Aromatoleum aromaticum (PEDH enzyme) | Prochiral ketones, β-keto esters | Enantiopure secondary alcohols | High enantioselectivity | nih.gov |

| Exiguobacterium sp. F42 (WTEA enzyme) | Bulky α-amino β-keto esters | Chiral vicinal amino alcohols | High conversion and stereoselectivity | rsc.org |

| Isaria cicadae NBRC33061 | α- and β-keto esters | α-hydroxy esters | High conversion ratio | ijcmas.com |

| Pichia glucozyma | Aromatic β- and γ-ketoesters | (S)-alcohols, hydroxy acids, lactones | Competitive reductase and esterase activity | researchgate.net |

Hypothetical Involvement in Cellular Metabolic Processes

While direct evidence for the specific metabolic role of this compound is limited, its structure allows for postulations based on the known metabolism of its constituent parts: a medium-chain fatty acid (decanoic acid) and a ketone group.

Upon enzymatic hydrolysis, this compound releases decanoic acid and acetol (1-hydroxy-2-propanone). Decanoic acid is a medium-chain fatty acid (MCFA) that plays a direct role in energy metabolism. Unlike long-chain fatty acids, MCFAs are absorbed directly into the portal circulation and are readily transported into mitochondria for oxidation without the need for the carnitine shuttle system. edpsciences.org This makes them a rapid source of energy.

The ketone moiety of the parent molecule is structurally related to ketone bodies (acetoacetate, D-β-hydroxybutyrate), which are crucial molecules for energy homeostasis, especially during periods of fasting or low carbohydrate availability. nih.govphysiology.org Ketone bodies are produced in the liver from fatty acid oxidation and utilized by extrahepatic tissues like the brain, heart, and skeletal muscle as an alternative fuel source. nih.govphysiology.org They also act as signaling molecules that can modulate gene expression, for instance by inhibiting histone deacetylases. nih.gov Given its structure as a keto-ester, this compound or its metabolites could potentially interface with these pathways, either by providing a substrate for energy production or by influencing metabolic signaling. physiology.org

The primary metabolic fate of the decanoate portion of the molecule, following its hydrolysis from this compound, would be its integration into the β-oxidation pathway. edpsciences.org As an MCFA, decanoic acid is readily activated in the mitochondrial matrix to its coenzyme A derivative, decanoyl-CoA.

Decanoyl-CoA then enters the β-oxidation spiral, a four-step process that sequentially shortens the fatty acyl chain by two carbons in each cycle. The four reactions are:

Oxidation by acyl-CoA dehydrogenase.

Hydration by enoyl-CoA hydratase.

Oxidation by 3-hydroxyacyl-CoA dehydrogenase.

Thiolysis by β-ketothiolase.

Each turn of the β-oxidation spiral for decanoyl-CoA yields one molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter (octanoyl-CoA). This process repeats until the entire chain is converted into acetyl-CoA molecules. The acetyl-CoA produced can then enter the tricarboxylic acid (TCA) cycle to generate ATP, or, if in the liver under specific conditions (e.g., high rates of fatty acid oxidation), it can be used for ketogenesis, the synthesis of ketone bodies. edpsciences.orgphysiology.org The accumulation of decanoic acid itself has been shown to impact mitochondrial function, indicating its potent role in cellular bioenergetics. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetol (1-hydroxy-2-propanone) |

| Acetyl-CoA |

| Acetoacetate |

| D-β-hydroxybutyrate |

| Decanoic acid |

| Decanoyl-CoA |

| Ethyl acetate |

| Glucose |

| Isopropanol |

| N-acetyl-tryptophan ethyl ester |

| Octanoyl-CoA |

| p-Nitrophenyl acetate |

| p-Nitrophenyl butyrate |

| p-Nitrophenyl decanoate |

| p-Nitrophenyl hexanoate |

| (R)-2-hydroxypropyl decanoate |

| (S)-2-hydroxypropyl decanoate |

| Sucrose |

| Triacylglycerol |

Catabolic Pathways and Metabolite Profiling of Keto-Esters

The catabolism of keto-esters, such as this compound, is primarily initiated by enzymatic hydrolysis. This process is catalyzed by a broad class of enzymes known as carboxylesterases (CEs), which are ubiquitously distributed in mammalian tissues, with high concentrations in the liver and small intestine. nih.gov These enzymes cleave the ester bond, yielding the constituent carboxylic acid and a ketone-containing alcohol.

In the case of this compound, hydrolysis would yield decanoic acid and 2-hydroxy-2-oxopropane (also known as acetol or hydroxyacetone).

Enzymatic Hydrolysis: Carboxylesterases (EC 3.1.1.1) are serine hydrolases that facilitate the nucleophilic attack of a water molecule on the carbonyl carbon of the ester linkage. biomolther.org The reaction proceeds through a classic catalytic triad (B1167595) mechanism, involving serine, histidine, and an acidic residue (aspartate or glutamate). rcsb.org The general reaction can be depicted as:

This compound + H₂O --(Carboxylesterase)--> Decanoic Acid + 2-Hydroxy-2-oxopropane

The resulting metabolites are then channeled into distinct metabolic pathways:

Decanoic Acid: This medium-chain fatty acid undergoes β-oxidation within the mitochondria to produce acetyl-CoA. Acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO₂ and H₂O, generating ATP.

2-Hydroxy-2-oxopropane: This keto-alcohol can be further metabolized. It can be phosphorylated to form dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in glycolysis, or it can be reduced to propylene (B89431) glycol. frontiersin.org DHAP can then enter the glycolytic or gluconeogenic pathways. frontiersin.org

Some keto-esters may also undergo spontaneous, non-enzymatic hydrolysis in aqueous environments. nih.gov The rate of this spontaneous hydrolysis is influenced by factors such as pH, temperature, and the hydrophobicity of the ester group. nih.gov

Metabolite Profiling: Metabolite profiling of individuals administered keto-esters reveals a rapid increase in the corresponding ketone bodies and fatty acids in the plasma. For instance, administration of the ketone ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate leads to a significant elevation of β-hydroxybutyrate (βHB) and its precursor, 1,3-butanediol. rcsb.org This is accompanied by a decrease in non-esterified fatty acids and branched-chain amino acids, indicating a shift in substrate utilization. acsgcipr.org While specific metabolite profiling data for this compound is not extensively available, it is anticipated that its administration would lead to increased plasma levels of decanoic acid and ketone bodies derived from 2-hydroxy-2-oxopropane.

Molecular Interactions with Biological Macromolecules and Enzyme Systems

Structural Basis of Keto-Ester Recognition by Enzyme Active Sites

The recognition of keto-esters by enzyme active sites, particularly those of carboxylesterases, is dictated by the three-dimensional structure of the enzyme's binding pocket. Carboxylesterases belong to the α/β hydrolase fold family, characterized by a central β-sheet surrounded by α-helices. mdpi.com

The active site is typically a hydrophobic gorge or cleft containing the catalytic triad (Ser-His-Asp/Glu). rcsb.org The specificity of a given carboxylesterase for a particular keto-ester is determined by the size, shape, and hydrophobicity of this binding pocket.

Acyl-Binding Pocket: This sub-pocket accommodates the acyl (decanoate) portion of this compound. The extended, hydrophobic nature of the decanoate chain would favor binding to carboxylesterases with a correspondingly large and hydrophobic acyl-binding pocket. Mammalian CES1 isozymes, for example, are known to preferentially hydrolyze substrates with a large acyl group and a small alcohol moiety. mdpi.com

Alcohol-Binding Pocket: This sub-pocket binds the alcohol (2-oxopropyl) portion of the ester. The presence of the ketone group introduces polarity into this otherwise small moiety, which would influence its interaction with amino acid residues in this pocket.

Oxyanion Hole: During catalysis, the carbonyl oxygen of the ester is stabilized by hydrogen bonds from backbone amide groups in a region known as the oxyanion hole. rcsb.org This stabilization is crucial for the formation of the tetrahedral intermediate.

The flexibility of loops surrounding the active site can also play a role in substrate recognition and binding, in some cases acting as a "lid" that opens to allow substrate entry and closes to create the appropriate catalytic environment. plos.org

The table below summarizes the general characteristics of enzyme active sites that recognize keto-esters.

| Enzyme Class | Active Site Feature | Role in Keto-Ester Recognition | Representative PDB ID |

| Carboxylesterase | Hydrophobic acyl-binding pocket | Accommodates the fatty acid chain of the ester | 1AUO |

| Catalytic Triad (Ser-His-Asp) | Essential for the hydrolysis of the ester bond | 1AUO | |

| Oxyanion Hole | Stabilizes the tetrahedral intermediate during catalysis | 1AUO | |

| Alcohol Dehydrogenase | Hydrophobic substrate-binding cavity | Binds the ketone metabolite for reduction | 1mg5 |

| NAD⁺/NADH binding site | Provides the hydride for reduction of the ketone | 1mg5 |

This table presents generalized features and a representative Protein Data Bank (PDB) ID for the enzyme class.

Mechanistic Studies of Enzyme Inhibition by Keto-Ester Analogues

Keto-ester analogues have been investigated as inhibitors of various enzymes, particularly proteases and esterases. The electrophilic nature of the ketone carbonyl group makes these compounds susceptible to nucleophilic attack by active site residues, leading to the formation of stable adducts.

The mode of inhibition by keto-ester analogues is often competitive , as they are structurally similar to the natural substrates and therefore compete for binding to the enzyme's active site. In this scenario, the inhibitor binds reversibly to the active site, preventing the substrate from binding. The inhibition can be overcome by increasing the substrate concentration.

In some cases, keto-ester analogues can act as irreversible inhibitors by forming a covalent bond with a key catalytic residue, typically the active site serine in serine hydrolases. This leads to a time-dependent inactivation of the enzyme.

The specific mode of inhibition depends on the structure of the keto-ester analogue and the target enzyme.

The structure-activity relationship (SAR) of inhibitory keto-esters provides insights into the features of the molecule that are critical for its inhibitory potency.

The Keto Group: The presence of the ketone is often essential for inhibitory activity. The electrophilicity of the ketone carbonyl can be modulated by adjacent electron-withdrawing or -donating groups, thereby influencing its reactivity with active site nucleophiles.

The Ester Group: The nature of the ester group (i.e., the alcohol and acyl moieties) influences the inhibitor's affinity and selectivity for the target enzyme. Matching the hydrophobicity and steric bulk of the ester to the enzyme's active site pockets can significantly enhance inhibitory potency. For instance, in a series of β-keto ester inhibitors, variations in the ester's alcohol group can lead to differences in activity against a panel of hydrolases. researchgate.net

The Acyl Chain: The length and branching of the acyl chain play a crucial role in the inhibitor's ability to fit into the acyl-binding pocket of the enzyme. An optimal chain length often leads to maximal inhibitory activity.

The following table illustrates a hypothetical SAR for a series of 2-oxopropyl ester inhibitors against a generic carboxylesterase.

| Inhibitor | Acyl Chain (R) | IC₅₀ (nM) | Inferred Interaction |

| 2-Oxopropyl butyrate | -(CH₂)₂CH₃ | 500 | Suboptimal fit in the acyl-binding pocket. |

| 2-Oxopropyl hexanoate | -(CH₂)₄CH₃ | 250 | Improved hydrophobic interactions. |

| 2-Oxopropyl octanoate (B1194180) | -(CH₂)₆CH₃ | 100 | Near-optimal fit in the acyl-binding pocket. |

| This compound | -(CH₂)₈CH₃ | 50 | Optimal hydrophobic and van der Waals interactions. |

| 2-Oxopropyl dodecanoate (B1226587) | -(CH₂)₁₀CH₃ | 150 | Steric hindrance at the end of the binding pocket. |

This table presents hypothetical data to illustrate SAR principles. IC₅₀ is the half-maximal inhibitory concentration.

Advanced Analytical Methodologies for Structural Elucidation and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2-Oxopropyl decanoate (B1226879) from complex sample matrices prior to its detection and quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its analogues.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 2-Oxopropyl decanoate. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification.

Due to its molecular structure—a ten-carbon fatty acid esterified with a propanone moiety—this compound possesses sufficient volatility and thermal stability to be amenable to GC analysis. Following separation in the gas chromatograph, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment into smaller, charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint." The fragmentation pattern provides valuable structural information, often allowing for unambiguous identification of the compound. For instance, the analysis of reaction products in organic synthesis often employs GC to determine the purity and yield of keto-esters. google.com

For analogues of this compound that are non-volatile, thermally labile, or have a high molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. In LC-MS, separation occurs in the liquid phase, which can accommodate a much wider range of compounds than GC. This is particularly relevant for more complex keto-esters or derivatives that might decompose under the high temperatures required for GC analysis.

The development of methods for analyzing β-keto esters, for example, often involves LC-MS to monitor reaction progress and product formation, especially in the context of biocatalysis or complex synthetic pathways where numerous non-volatile intermediates and byproducts may be present. nih.gov The use of post-column additives is sometimes employed to enhance the ionization efficiency of the analytes in the mass spectrometer. nih.gov

The effective analysis of this compound often requires its separation from intricate biological or synthetic mixtures. Developing robust separation protocols is key to achieving accurate and reproducible results. These protocols encompass not only the chromatographic conditions but also the initial sample preparation steps. Techniques such as solid-phase extraction (SPE) may be utilized to clean up the sample and concentrate the analyte of interest before injection into the chromatographic system.

The goal is to develop a method that is selective for keto-esters while minimizing interference from other matrix components. mdpi.com The choice of stationary phase (the material inside the chromatography column) and mobile phase (the solvent that carries the sample through the column) is critical. For instance, in the purification of α-keto esters, distillation is a common method to separate the desired product from by-products, indicating that differences in physical properties are exploited for separation on a larger scale. google.com For analytical purposes, chromatographic methods must be finely tuned to resolve closely related compounds. The development of such protocols is essential for applications ranging from industrial quality control to metabolic research. researchgate.net

Spectroscopic Characterization Methods

Spectroscopy provides detailed information about the molecular structure of this compound, confirming its identity and elucidating its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For a related compound, methyl 2-(2-oxopropyl)decanoate, specific proton (¹H) and carbon-¹³ (¹³C) NMR data have been reported, which can be used to infer the spectral characteristics of this compound.

In ¹H NMR, the chemical shifts (δ) of protons are indicative of their local electronic environment. For a keto-ester of this type, one would expect to see characteristic signals for the methyl group adjacent to the ketone, the methylene (B1212753) groups of the decanoate chain, and the terminal methyl group of the fatty acid chain. datapdf.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogue Data This table presents predicted chemical shifts (ppm) for this compound. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Structural Assignment |

|---|---|---|---|

| CH₃ | ~2.1 | ~29 | Methyl group of the oxopropyl moiety (ketone) |

| CH₂ | ~4.9 | ~70 | Methylene group of the oxopropyl moiety (ester) |

| C=O | - | ~205 | Carbonyl carbon of the ketone |

| C=O | - | ~173 | Carbonyl carbon of the ester |

| CH₂ | ~2.3 | ~34 | Methylene group of decanoate (alpha to ester) |

| (CH₂)₇ | ~1.2-1.6 | ~22-32 | Methylene groups of the decanoate chain |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of light at these frequencies, an IR spectrum is generated.

For this compound, the most prominent features in its IR spectrum would be the strong absorption bands corresponding to the two carbonyl (C=O) groups. The ester carbonyl and the ketone carbonyl have slightly different vibrational frequencies due to their distinct chemical environments. This difference allows for their identification. For a similar compound, methyl 2-(2-oxopropyl)decanoate, IR absorbances were reported at 1736 cm⁻¹ and 1724 cm⁻¹. datapdf.com

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound This table is based on typical values for keto-esters.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretch | 1750–1735 |

| Ketone Carbonyl (C=O) | Stretch | 1725–1705 |

| C-O | Stretch | 1300–1000 |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS instruments can provide mass measurements with high accuracy, typically to four or more decimal places. This precision allows for the differentiation between molecules that have the same nominal mass but different molecular formulas, known as isobars.

For this compound, the molecular formula is C₁₃H₂₄O₃. The exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).

Table 1: Calculation of the Exact Mass of this compound

| Element | Number of Atoms | Mass of Most Abundant Isotope (Da) | Total Mass (Da) |

| Carbon | 13 | 12.000000 | 156.000000 |

| Hydrogen | 24 | 1.007825 | 24.187800 |

| Oxygen | 3 | 15.994915 | 47.984745 |

| Total | 228.172545 |

The calculated exact mass of neutral this compound is therefore 228.172545 Da. When analyzed by HRMS, for instance using an electrospray ionization (ESI) source, the compound would typically be observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The high-resolution instrument would be able to detect these ions at m/z values that are distinct from other potential isobaric compounds. This capability is crucial for confirming the identity of the analyte without ambiguity.

Table 2: Differentiation of this compound from Isobaric Compounds using HRMS

| Molecular Formula | Compound Name | Nominal Mass (Da) | Exact Mass [M+H]⁺ (Da) | Mass Difference (ppm) from C₁₃H₂₅O₃⁺ |

| C₁₃H₂₄O₃ | This compound | 228 | 229.18037 | 0.00 |

| C₁₄H₂₈O₂ | Tetradecanoic acid | 228 | 229.21675 | 158.75 |

| C₁₂H₂₀O₄ | Dodecanedioic acid | 228 | 229.14400 | -158.73 |

| C₁₅H₃₂O | 1-Pentadecanol | 228 | 229.25314 | 317.53 |

This table illustrates how HRMS can easily distinguish this compound from other compounds that have the same nominal mass. The parts-per-million (ppm) difference is a measure of the mass accuracy.

Quantitative Analysis Methodologies

Once the structure of this compound is confirmed, establishing a reliable method for its quantification is the next critical step. This is essential for applications ranging from reaction monitoring in synthetic chemistry to concentration determination in biological matrices.

Internal Standard Quantification in Biological and Synthetic Samples

Quantitative analysis, particularly in complex matrices like biological fluids or crude synthetic reaction mixtures, is susceptible to variations in sample preparation, injection volume, and instrument response. The internal standard (IS) method is a powerful technique used to correct for these potential errors. mdpi-res.com An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. It is added at a known, constant concentration to every sample, including calibration standards, at the beginning of the sample preparation process. acs.org

For the quantification of this compound, suitable internal standards could include:

Stable Isotope-Labeled this compound: A deuterated or ¹³C-labeled version of the molecule (e.g., this compound-d₃) is the gold standard. It co-elutes with the analyte in chromatographic separations and exhibits nearly identical ionization behavior in mass spectrometry, ensuring the most accurate correction for sample loss and matrix effects. acs.org

Homologous Ester: An ester with a similar structure but a different alkyl chain length, which is not expected to be in the sample. For example, 2-Oxopropyl dodecanoate (B1226587) (C₁₅H₂₈O₃) or 2-Oxopropyl octanoate (B1194180) (C₁₁H₂₀O₃) could be used. These compounds would have similar extraction efficiencies and chromatographic behavior but would be clearly separated by mass spectrometry.

Other Fatty Acid Esters: In gas chromatography (GC) applications, odd-numbered fatty acid ethyl esters are often used as internal standards for the analysis of fatty acid methyl esters and can be adapted for this purpose. chemexper.com

The quantification is performed by creating a calibration curve where the ratio of the analyte signal to the internal standard signal is plotted against the concentration of the analyte. This ratio is then calculated for the unknown sample, and its concentration is determined from the calibration curve. This ratiometric approach significantly improves the accuracy and precision of the quantitative results. mdpi-res.com

Validation of Analytical Methods for Accuracy and Precision

Any quantitative analytical method must be validated to ensure it is fit for its intended purpose. Method validation provides documented evidence that the procedure is reliable, reproducible, and accurate for the quantification of this compound. Key parameters for validation, as outlined by the International Council for Harmonisation (ICH) guidelines, are accuracy and precision. acs.org

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and expressing the result as a percentage recovery.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within-laboratory variations, such as different days, different analysts, or different equipment.

The following table provides an example of the data that would be generated during the validation of a hypothetical quantitative method for this compound.

Table 3: Hypothetical Method Validation Data for this compound Quantification

| Parameter | Concentration Level | Acceptance Criteria | Hypothetical Results |

| Accuracy | Low QC (50 ng/mL) | 85-115% Recovery | 98.7% |

| Mid QC (500 ng/mL) | 85-115% Recovery | 101.2% | |

| High QC (1500 ng/mL) | 85-115% Recovery | 99.5% | |

| Precision (Repeatability) | Low QC (n=6) | RSD ≤ 15% | 4.5% |

| Mid QC (n=6) | RSD ≤ 15% | 2.8% | |

| High QC (n=6) | RSD ≤ 15% | 2.1% | |

| Precision (Intermediate) | Low QC (3 days, n=18) | RSD ≤ 20% | 6.2% |

| Mid QC (3 days, n=18) | RSD ≤ 20% | 4.1% | |

| High QC (3 days, n=18) | RSD ≤ 20% | 3.5% |

QC = Quality Control. Acceptance criteria are typical for bioanalytical method validation.

By rigorously applying these advanced analytical methodologies, researchers can be confident in both the identity and the measured concentration of this compound, ensuring the integrity and reliability of their scientific findings.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 2-Oxopropyl decanoate (B1226879). nih.govresearchgate.net These calculations provide insights into the molecule's geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity. mdpi.com

Spectroscopic evidence suggests that β-keto esters like 2-Oxopropyl decanoate primarily exist in their keto form. nih.gov Computational analyses are therefore typically performed on this tautomer. nih.gov Conformational analysis helps identify the most stable, low-energy arrangement of the atoms in the molecule. nih.gov

Key electronic properties derived from these calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the oxygen atoms of the carbonyl and ester groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the LUMO can indicate the susceptibility of the molecule to nucleophilic attack. nih.gov The distribution of these orbitals highlights the most probable sites for reaction.

Fukui Functions: To further pinpoint local reactivity, condensed Fukui functions can be calculated. These functions help to distinguish the susceptibility of different atoms within the molecule to either nucleophilic or electrophilic attack. nih.gov

| Computational Method | Calculated Property | Predicted Significance for this compound |

|---|---|---|

| DFT (e.g., M062x/6-311+G(d,p)) | Optimized Geometry | Provides the most stable 3D structure of the molecule. nih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies electron-rich (carbonyl oxygens) and electron-poor regions, predicting sites for interaction. |

| DFT | HOMO/LUMO Energies | The energy gap indicates chemical reactivity and stability. nih.gov |

| DFT | Condensed Fukui Functions | Pinpoints specific atoms (e.g., carbonyl carbons) most susceptible to nucleophilic or electrophilic attack. nih.gov |

Molecular Docking and Dynamics Simulations of this compound with Enzyme Models

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically an enzyme. researchgate.netnih.gov These methods are crucial for understanding potential biological activities and mechanisms of action. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. nih.govnih.gov For this compound, enzymes such as lipases or esterases are relevant targets due to the ester linkage. The docking process involves placing the ligand in the enzyme's active site and scoring the different poses based on binding affinity. nih.gov Studies on similar ester compounds have shown that interactions like hydrogen bonds and hydrophobic interactions are key to binding affinity. nih.govacs.org For instance, the decanoate chain would likely engage in hydrophobic interactions within the enzyme's binding pocket, while the keto and ester groups could form hydrogen bonds with amino acid residues. acs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-enzyme complex over time. These simulations model the movement of atoms and molecules, offering insights into the stability of the binding pose and the conformational changes that may occur in both the ligand and the enzyme upon binding. nih.gov

| Technique | Information Gained | Application to this compound |

|---|---|---|

| Molecular Docking | Binding affinity (e.g., kcal/mol), preferred binding pose, key interacting residues. nih.gov | Predicting the interaction strength and orientation of this compound in the active site of enzymes like lipases. |

| Molecular Dynamics | Stability of the ligand-protein complex, conformational changes, dynamic behavior of interactions. nih.gov | Assessing the stability of the docked pose and understanding the flexibility of the compound within the active site. |

Prediction of Reaction Mechanisms and Transition States for Synthesis and Biotransformation

Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions, including the synthesis and biotransformation of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be mapped out.

Synthesis: The synthesis of β-keto esters can occur through various routes, such as the Claisen condensation. researchgate.net Computational models can be used to investigate the transition states of these reactions, helping to understand the factors that control reaction rates and selectivity. For example, DFT calculations can determine the activation energy barriers for different proposed synthetic steps.

Biotransformation: In a biological context, the ester linkage of this compound is a likely site for enzymatic hydrolysis, catalyzed by esterases. Computational methods can model this enzymatic reaction. This involves placing the substrate in the enzyme's active site and simulating the catalytic mechanism, often involving key amino acid residues like serine, histidine, and aspartate in a catalytic triad (B1167595). The calculations can identify the transition state for the hydrolysis reaction and predict the rate of biotransformation.

In Silico Assessment of Metabolic Fate and Potential By-products

In silico tools play a crucial role in predicting the metabolic fate of chemical compounds, offering an early assessment of how a molecule might be processed in a biological system. pensoft.netnews-medical.net For this compound, these predictive models can identify likely metabolic pathways and potential by-products. nih.gov

The primary metabolic transformation for an ester-containing molecule like this compound is hydrolysis. nih.govbohrium.com In silico systems can predict the susceptibility of the ester bond to enzymatic cleavage by esterases, which are ubiquitous in the body. pensoft.netnih.gov This hydrolysis would yield decanoic acid and 1-hydroxypropan-2-one.

Beyond simple hydrolysis, other metabolic reactions can be predicted. These may include:

Oxidation: Cytochrome P450 (CYP) enzymes are a major family of metabolic enzymes. news-medical.net In silico models can predict which CYP isoforms are most likely to metabolize the compound and at which sites oxidation might occur, for example, on the decanoate chain.

Conjugation: Following initial metabolic reactions, the resulting metabolites can undergo conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion. nih.gov

These predictive models often rely on databases of known metabolic reactions and can use machine learning algorithms or rule-based systems to forecast the metabolism of new compounds. pensoft.netbohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Keto-Ester Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org For a class of compounds like keto-ester derivatives, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or antimicrobial effects. nih.gov

The development of a QSAR model involves several steps:

Data Collection: A dataset of keto-ester derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges, HOMO/LUMO energies), and topological descriptors (e.g., molecular connectivity indices). wikipedia.org

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. mdpi.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

For keto-ester derivatives, a QSAR model could reveal which structural features are most important for a particular biological activity. For example, it might be found that the length of the alkyl chain or the presence of specific substituents significantly influences the compound's potency. Such models are valuable tools for designing new, more active derivatives and for predicting the activity of untested compounds. nih.gov

Research Avenues and Potential Applications in Chemical and Materials Science

Utilization as Synthetic Intermediates and Chiral Building Blocks in Organic Synthesis

The reactivity of the α-carbon, flanked by two carbonyl groups, makes β-keto esters like 2-oxopropyl decanoate (B1226879) exceptionally valuable intermediates in organic synthesis for constructing complex molecular architectures.

A cornerstone application is the acetoacetic ester synthesis , a classic method for preparing ketones. wikipedia.orgchemicalnote.com In this process, the α-proton of 2-oxopropyl decanoate is readily removed by a base (e.g., sodium ethoxide) to form a stabilized enolate. This nucleophilic enolate can then be alkylated by reacting with an alkyl halide (SN2 reaction). Subsequent hydrolysis of the ester group followed by heating leads to decarboxylation, yielding a new methyl ketone with a potentially complex alkyl group derived from the alkyl halide. masterorganicchemistry.comopenochem.org This sequence allows this compound to serve as a synthon for a substituted acetone (B3395972) enolate.

The versatility of this synthesis is demonstrated by the range of ketones that can be produced, as outlined in the table below.

| Starting Material | Alkylating Agent (R-X) | Intermediate Product | Final Ketone Product |

| This compound | Methyl Iodide (CH₃I) | 2-Acetyl-2-methylundecanoic acid, 1-oxopropyl (B103655) ester | 2-Butanone |

| This compound | Benzyl Bromide (C₆H₅CH₂Br) | 2-Acetyl-2-benzylundecanoic acid, 1-oxopropyl ester | 1-Phenyl-2-propanone |

| This compound | Propargyl Bromide (HC≡CCH₂Br) | 2-Acetyl-2-propargylundecanoic acid, 1-oxopropyl ester | 5-Hexyn-2-one |

| This compound | Ethyl Bromoacetate (BrCH₂CO₂Et) | 2-Acetyl-2-(ethoxycarbonylmethyl)undecanoic acid, 1-oxopropyl ester | Ethyl 4-oxopentanoate |

Furthermore, the dicarbonyl structure of this compound is a prime substrate for asymmetric synthesis, enabling its use as a chiral building block . The ketone can be stereoselectively reduced using chiral catalysts, such as ruthenium-diphosphine complexes, through asymmetric hydrogenation. acs.orgresearchgate.net This transformation yields chiral β-hydroxy esters, which are valuable precursors for synthesizing a wide array of biologically active molecules, including anti-inflammatory agents and statins. nih.govorganic-chemistry.org Similarly, enantioselective α-alkylation can be achieved using phase-transfer catalysis with chiral catalysts, creating a stereogenic center at the α-position. rsc.org These methods provide access to enantiomerically enriched α-substituted-β-keto esters or β-hydroxy esters, highlighting the potential of this compound in the synthesis of complex chiral targets. mdpi.comnih.gov

Development of Chemical Probes for Investigating Enzymatic Pathways

Chemical probes are essential tools for studying enzyme function, activity, and inhibition. The structure of this compound makes it a candidate for the development of probes for specific enzyme classes, particularly hydrolases like esterases and lipases.

β-keto esters are known substrates for enzymatic hydrolysis. plos.org In a potential assay, this compound could be used to probe the substrate specificity of various hydrolases. The enzymatic cleavage of the ester bond would release decanoic acid and 2-oxopropanol (acetoacetone). The rate of this hydrolysis can be monitored through several methods:

pH Change : The production of decanoic acid causes a decrease in pH, which can be detected using a pH indicator dye like bromothymol blue. plos.orgdoaj.org

Product Detection : The released alcohol or acid can be detected by coupled enzymatic reactions that produce a chromogenic or fluorogenic signal. researchgate.net

The decanoate chain provides a lipophilic tail that can influence substrate binding in the active site of lipases, which act at lipid-water interfaces. By comparing the hydrolysis rates of this compound with other esters (e.g., those with shorter or longer alkyl chains, or without the β-keto group), researchers can gain insights into the structural requirements and substrate preferences of a given enzyme. This makes it a useful tool for enzyme screening and characterization. doaj.org While many enzyme substrates are designed around fluorophores like coumarin (B35378) or resorufin (B1680543) for sensitive detection, simple esters can be effective for initial high-throughput screening. thermofisher.com The stability of the ester bond can also be tuned; for instance, creating more sterically hindered or hydrolysis-resistant esters can serve as control compounds or probes for different enzymatic activities. thieme-connect.com

Precursors for the Synthesis of Novel Polymers and Advanced Materials

The dual functionality of this compound offers intriguing possibilities for its use as a monomer or a precursor to monomers for creating novel polymers with tailored properties.

There is a significant and growing demand for polymers derived from renewable resources to reduce reliance on petrochemical feedstocks. diva-portal.org Decanoic acid (capric acid) is a medium-chain fatty acid that can be sourced from natural oils like coconut oil and palm kernel oil. This positions this compound as a potential bio-based monomer precursor . researchgate.net The conversion of fatty acids and their derivatives into polymerizable monomers is a key strategy in sustainable chemistry. google.comnih.gov For example, hydroxyl groups on bio-based polyols can be readily converted to β-ketoesters through transesterification with compounds like tert-butyl acetoacetate. mdpi.com A similar strategy could be employed to functionalize bio-derived molecules with the keto-ester moiety from this compound, or to convert this compound itself into a vinyl or cyclic monomer for polymerization.

The keto-ester group can be incorporated into polymers either as a pendant side group or as part of the polymer backbone. If this compound were converted into a monomer (e.g., an acrylate (B77674) or methacrylate (B99206) derivative), the keto-ester would become a side chain. This functionality is particularly interesting because the ketone group is generally stable to radical polymerization conditions, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. rsc.org This allows for the synthesis of well-defined polymers where the ketone groups remain intact and available for post-polymerization modification. researchgate.netchemrxiv.org These pendent ketone groups can undergo a variety of chemical reactions, such as oxime ligation or hydrazone formation, providing a versatile platform for attaching other molecules, including drugs or biomolecules, to the polymer chain.

Alternatively, the keto and ester functionalities could participate directly in polymerization reactions. For example, condensation polymerization could potentially involve both functional groups, leading to novel polyester-polyketone structures. Such polymers containing both ester and ketone groups in their backbone are of interest for creating biodegradable materials. chemrxiv.org

Model Compounds for Fundamental Mechanistic Investigations in Ester Hydrolysis and Ketone Reactivity

The well-defined structure of this compound, containing two interacting functional groups, makes it an excellent model compound for studying fundamental reaction mechanisms.

The hydrolysis of the ester group in this compound is influenced by the presence of the adjacent ketone. This makes it a useful substrate for kinetic studies investigating the mechanism of ester hydrolysis under both acidic and basic conditions. asianpubs.org Researchers can determine reaction rates, activation energies, and solvent effects to understand how the electron-withdrawing keto group and the potential for intramolecular interactions or enolate formation affect the stability and reactivity of the ester linkage. aklectures.com Such studies provide fundamental insights that are applicable to more complex biological and chemical systems where the 1,3-dicarbonyl motif is present. plos.org